molecular formula C12H21NO2 B2363844 N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide CAS No. 2149605-01-4

N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide

Cat. No.: B2363844
CAS No.: 2149605-01-4
M. Wt: 211.305
InChI Key: KRKIVNXREHCLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexyl group, a methoxyethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide can be achieved through a multi-step process. One common method involves the reaction of cyclohexylamine with 2-methoxyethyl chloride to form N-(2-methoxyethyl)cyclohexylamine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions.

Biology: In biological research, this compound is studied for its potential biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors.

Medicine: The compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be used as an intermediate in the synthesis of polymers or other advanced materials .

Mechanism of Action

The mechanism of action of N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

    N-(2,2-Dimethoxyethyl)prop-2-enamide: This compound has a similar structure but with two methoxy groups instead of one.

    N-(2-Methoxyethyl)prop-2-enamide: This compound lacks the cyclohexyl group, making it less bulky.

Uniqueness: N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. The cyclohexyl group adds steric bulk, which can affect the compound’s binding to molecular targets and its overall stability .

Properties

IUPAC Name

N-(2-cyclohexyl-2-methoxyethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-3-12(14)13-9-11(15-2)10-7-5-4-6-8-10/h3,10-11H,1,4-9H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKIVNXREHCLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=C)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.